![molecular formula C14H24N2O3S B13771407 1-Butanesulfonic acid, 4-[(4-amino-3-methylphenyl)(1-methylethyl)amino]- CAS No. 64919-33-1](/img/structure/B13771407.png)
1-Butanesulfonic acid, 4-[(4-amino-3-methylphenyl)(1-methylethyl)amino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butanesulfonic acid, 4-[(4-amino-3-methylphenyl)(1-methylethyl)amino]- is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a butanesulfonic acid moiety and an amino-substituted aromatic ring. It is known for its stability and reactivity, making it a valuable compound in both academic and industrial settings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butanesulfonic acid, 4-[(4-amino-3-methylphenyl)(1-methylethyl)amino]- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of butanesulfonic acid with an appropriate aromatic amine under controlled conditions. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
1-Butanesulfonic acid, 4-[(4-amino-3-methylphenyl)(1-methylethyl)amino]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or alkoxides in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine-substituted butanes.
Aplicaciones Científicas De Investigación
1-Butanesulfonic acid, 4-[(4-amino-3-methylphenyl)(1-methylethyl)amino]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a buffer in biological experiments.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-Butanesulfonic acid, 4-[(4-amino-3-methylphenyl)(1-methylethyl)amino]- involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may also participate in hydrogen bonding and electrostatic interactions, influencing its reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
4-Aminobutane-1-sulfonic acid: Similar in structure but lacks the aromatic substitution.
4-Amino-1-butanesulfonic acid: Another related compound with similar functional groups.
Uniqueness
1-Butanesulfonic acid, 4-[(4-amino-3-methylphenyl)(1-methylethyl)amino]- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be suitable.
Propiedades
Número CAS |
64919-33-1 |
|---|---|
Fórmula molecular |
C14H24N2O3S |
Peso molecular |
300.42 g/mol |
Nombre IUPAC |
4-(4-amino-3-methyl-N-propan-2-ylanilino)butane-1-sulfonic acid |
InChI |
InChI=1S/C14H24N2O3S/c1-11(2)16(8-4-5-9-20(17,18)19)13-6-7-14(15)12(3)10-13/h6-7,10-11H,4-5,8-9,15H2,1-3H3,(H,17,18,19) |
Clave InChI |
HZRWZAHROYMMFW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)N(CCCCS(=O)(=O)O)C(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



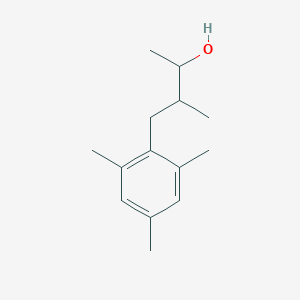
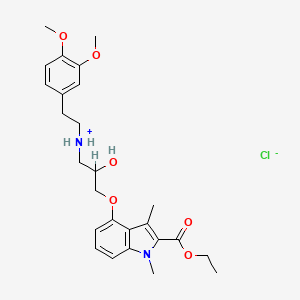
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B13771346.png)
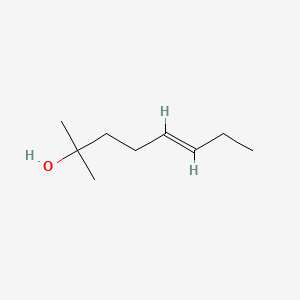

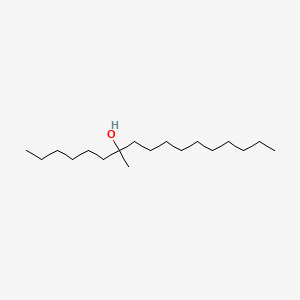
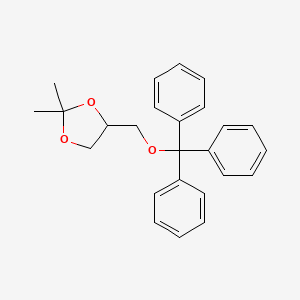

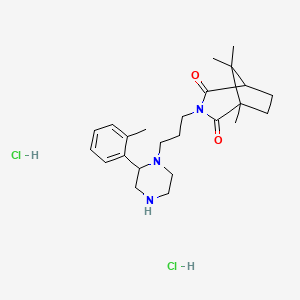
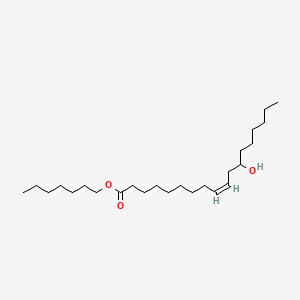

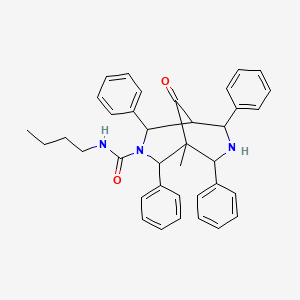
![4-(4-Chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl 2-hydroxypropanoate](/img/structure/B13771417.png)
